2-Hydroxyphenoxyacetic Acid

Pharmaceutical Synthesis Beta-Adrenoceptor Antagonists Heterocyclic Chemistry

Researchers pursuing 1,4-benzodioxan-2-one cyclization for beta-blocker synthesis require ortho-hydroxy phenoxyacetic acid-para-isomers cannot lactonize. 2-HPAA (CAS 6324-11-4) is the mandatory Proxodolol pathway precursor. • Exclusive ortho-OH enables intramolecular cyclization to 1,4-benzodioxan-2-one; 4-HPAA cannot substitute. • Validated bidentate chelating eluent for heavy lanthanide separations (Ho-Dy, Er-Ho pairs) on cation-exchange resins. • Established negative control in auxin-mimetic herbicide SAR-lacks halogen substituents required for herbicidal activity. Supplied as ≥98% pure white crystalline solid; ambient storage & global shipping.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 6324-11-4
Cat. No. B1361396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyphenoxyacetic Acid
CAS6324-11-4
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OCC(=O)O
InChIInChI=1S/C8H8O4/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11)
InChIKeyLPXHPAYRONCQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyphenoxyacetic Acid Core Characteristics


2-Hydroxyphenoxyacetic acid (2-HPAA, C₈H₈O₄, MW 168.15) is a phenolic derivative of acetic acid characterized by an ortho-hydroxyl substitution on the phenyl ring and an ether-linked carboxymethyl group . As a member of the phenoxyacetic acid family, it shares the core C₆H₄-O-CH₂-COOH backbone with widely used herbicides (e.g., 2,4-D, MCPA) but lacks the halogen substituents required for high herbicidal activity [1]. Commercially, it is supplied as a white to pale yellow crystalline solid with a melting point of 138-141 °C and is available at ≥98% purity from major scientific vendors [2]. Its primary differentiation lies in its dual functionality—simultaneously bearing a phenolic hydroxyl and a carboxylic acid group—which enables synthetic routes inaccessible to its non-hydroxylated or para-substituted analogs [3].

Ortho-hydroxy phenoxyacetic acid building block
Dual phenol/carboxylic functionality for cyclization
Non-herbicidal: negative control for auxin-mimetic studies
Chelating eluent for heavy lanthanide separation

2-Hydroxyphenoxyacetic Acid Selection Rationale


Within the phenoxyacetic acid family, substitution pattern on the aromatic ring dictates both synthetic utility and biological function in ways that preclude casual substitution. Halogenated derivatives such as 2,4-D and MCPA are optimized for auxin-mimetic herbicidal activity, with the 4-position halogen identified as a requisite for high formative activity [1]; 2-HPAA, lacking any halogen substituent, exhibits negligible herbicidal potency and instead functions as a hydroxyl-bearing synthetic intermediate. Conversely, the non-hydroxylated parent phenoxyacetic acid (POA, CAS 122-59-8) lacks the reactive phenolic -OH handle required for etherification, esterification, or cyclization sequences that define 2-HPAA's primary synthetic roles. The para-hydroxy isomer 4-hydroxyphenoxyacetic acid (4-HPAA, CAS 1878-84-8) shares the same molecular formula but differs critically in its metal-coordination geometry, ionization behavior, and reactivity in electrophilic aromatic substitution pathways . These structural nuances translate directly to irreplaceable functionality in specific reaction cascades, analytical separations, and coordination chemistry applications, rendering generic substitution scientifically invalid.

Ortho-hydroxyl position critical
4-HPAA cannot undergo the 1,4-benzodioxan-2-one cyclization; POA lacks the reactive -OH group entirely.
Herbicidal halogen substituents alter activity
2,4-D and MCPA contain 4-position halogens conferring herbicidal activity, which may interfere with negative-control workflows.
Chelation geometry not interchangeable
Para-isomer and non-hydroxylated analogs exhibit different metal-coordination stability constants, affecting lanthanide separation.

2-Hydroxyphenoxyacetic Acid Differentiation Evidence


Ortho-Hydroxy Intermediate for Proxodolol Synthesis

2-HPAA serves as the irreplaceable starting material in the monoalkylation of pyrocatechol with chloroacetic acid to yield 1,4-benzodioxan-2-one via cyclization, a key step in Proxodolol (beta-adrenoceptor antagonist) synthesis [1]. This cyclization to form the 1,4-benzodioxan-2-one scaffold is structurally dependent on the ortho-hydroxy substitution of 2-HPAA, which enables intramolecular lactonization. The para-hydroxy isomer 4-HPAA cannot undergo this cyclization due to the unfavorable ring geometry, while the non-hydroxylated phenoxyacetic acid lacks the nucleophilic -OH group entirely. The Proxodolol synthetic route has been documented in primary drug synthesis literature as the validated pathway [2].

Cyclization to benzodioxanone
Head-to-head
Functional
2-HPAA: undergoes intramolecular lactonization 4-HPAA: cyclization geometrically impossible; POA: no reaction
Ortho-OH required for Proxodolol intermediate synthesis
Heating with pyrocatechol and chloroacetic acid
Pharmaceutical Synthesis Beta-Adrenoceptor Antagonists Heterocyclic Chemistry

HPLC Selectivity Over Derivative Spectrophotometry

In the analysis of p-hydroxypenicillin V and p-hydroxyphenoxyacetic acid, a direct method comparison demonstrated that HPLC is the more selective technique relative to derivative spectrophotometry [1]. While this study specifically evaluated p-hydroxyphenoxyacetic acid (the para-isomer of 2-HPAA), the comparative methodology establishes a class-level inference: for phenoxyacetic acid derivatives containing hydroxyl substituents, HPLC provides superior selectivity for resolving structurally similar analogs and impurities. The reproducibility of HPLC was noted to be lower than that of the derivative spectrophotometric method, indicating a trade-off between selectivity and precision [2]. This analytical differentiation is critical for laboratories developing purity methods or quantifying trace levels of hydroxylated phenoxyacetic acids in complex matrices.

HPLC vs Derivative Spectrophotometry
Class-level inference
HPLC: higher selectivity
Derivative spectrophotometry: higher reproducibility
Prioritize HPLC for selectivity-critical hydroxylated phenoxyacetic acid analyses
Trade-off: lower reproducibility
Analytical Chemistry Chromatography Pharmaceutical Quality Control

Non-Herbicidal Activity vs. Commercial Phenoxy Herbicides

Quantitative structure-activity relationship (SAR) studies on 145 ring-substituted phenoxyacetic acids established that the presence of a halogen atom at position 4 is a requisite for high formative (herbicidal) activity, with effectiveness order: chlorine > fluorine > bromine > iodine [1]. Further activity enhancement occurs through introduction of an additional halogen or methyl substituent at position 2. 2-HPAA, bearing a hydroxyl group at position 2 and no halogen at position 4, lacks the essential structural features for herbicidal activity and is expected to exhibit negligible formative activity relative to commercial herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid) [2]. Quantum chemical calculations (AM1 semiempirical method) further demonstrated that proper orientation and shape of the COOH group and phenyl moiety both mutually and individually affect observed herbicidal activities [3].

Herbicidal activity (MOLARA)
Class-level inference
Negligible
2,4-D / MCPA: high activity (4-Cl present)
Functions as negative control in auxin-mimetic SAR assays
145 ring-substituted phenoxyacetic acids evaluated
Herbicide Development Structure-Activity Relationship Agricultural Chemistry

2-HPAA as Eluent for Heavy Lanthanide Separation

2-Hydroxyphenoxyacetic acid has been specifically employed as a buffered eluent solution for the ion-exchange separation of heavy lanthanons (rare earth elements) on cation exchange resin Zerolit 225x8 [1]. In this application, separation factors for Ho-Dy and Er-Ho pairs were determined by frontal analysis in the presence of 2-HPAA solutions buffered with ammonia [2]. The ortho-hydroxy substitution of 2-HPAA enables effective chelation of trivalent lanthanide ions through a bidentate coordination mode involving both the phenoxy oxygen and the carboxylate group, with the hydroxyl group capable of participating in intramolecular hydrogen bonding that stabilizes the metal complex. The para-isomer 4-HPAA or non-hydroxylated phenoxyacetic acid would exhibit different coordination geometries and chelation stability constants, directly affecting separation efficiency and resolution.

Lanthanide separation factors
Cross-study comparable
Measurable Ho-Dy, Er-Ho separation
2-HPAA as buffered eluent (Zerolit 225x8) α-HIBA/EDTA: different selectivity profiles
Enables novel lanthanide purification sequences
Bidentate chelation with ortho-OH stabilization
Inorganic Chemistry Rare Earth Elements Ion-Exchange Chromatography

2-HPAA Degradation Intermediate vs. 2-HPA Pathway

In microbial degradation studies, 2-hydroxyphenoxyacetic acid is identified as a potential metabolic intermediate distinct from the more extensively characterized 2-hydroxyphenylacetic acid (2-HPA) degradation pathway. 2-HPA is degraded through the well-characterized homogentisate pathway requiring a 2-HPA 5-hydroxylase activity (OhpA) [1], whereas 2-HPAA contains the ether-linked oxyacetic acid moiety that alters its metabolic fate. Specifically, 4-chloro-2-hydroxyphenoxyacetic acid (the 4-chloro analog of 2-HPAA) has been proposed as a metabolic intermediate in the bacterial oxidation of p-chlorophenoxyacetic acid, though no intermediary metabolites have been established for 2,4-D degradation [2]. This metabolic distinction is critical for environmental fate studies and biomarker development, as 2-HPAA and 2-HPA are structurally similar but follow divergent enzymatic pathways.

Degradation pathway distinction
Cross-study comparable
Phenoxy herbicide metabolite
2-HPAA: potential intermediate in chlorophenoxyacetic acid degradation 2-HPA: homogentisate pathway via OhpA
Prevents misidentification in environmental metabolomics
Distinct enzymatic pathways
Environmental Microbiology Biodegradation Metabolomics

2-Hydroxyphenoxyacetic Acid Application Scenarios


Proxodolol & 1,4-Benzodioxan-2-one Synthesis

2-HPAA is the mandatory starting material for synthesizing 1,4-benzodioxan-2-one via intramolecular cyclization, a critical intermediate in the Proxodolol (beta-adrenoceptor antagonist) synthesis pathway [1]. The ortho-hydroxy substitution enables lactonization that para-isomers cannot achieve. Procure 2-HPAA when developing synthetic routes to 1,4-benzodioxan-2-one scaffolds, beta-adrenoceptor antagonists, or any heterocyclic system requiring ortho-hydroxy phenoxyacetic acid as a cyclization precursor. This compound's dual hydroxyl/carboxyl functionality also supports esterification and etherification reactions for building block applications in medicinal chemistry .

Environmental and Metabolomic Reference Standard

Due to its role as a potential intermediate in phenoxy herbicide degradation [2] and its distinction from 2-hydroxyphenylacetic acid (2-HPA) in microbial catabolism, 2-HPAA serves as a critical analytical reference standard. Environmental laboratories studying the fate of chlorophenoxyacetic acid herbicides should procure 2-HPAA to differentiate hydroxylated phenoxyacetic acid metabolites from structurally similar endogenous phenolic acids. The HPLC selectivity advantage for hydroxylated phenoxyacetic acids over spectrophotometric methods [3] supports using 2-HPAA in chromatography method development and validation protocols.

Ion-Exchange Eluent for Lanthanide Separation

2-HPAA is a validated chelating eluent for ion-exchange separation of heavy lanthanons on cation exchange resins [4]. Its ortho-hydroxy substitution pattern creates a bidentate coordination environment with specific separation factor profiles for challenging rare earth element pairs (Ho-Dy, Er-Ho). Researchers developing purification methods for rare earth elements or studying lanthanide coordination chemistry should procure 2-HPAA as an alternative to conventional eluents such as α-hydroxyisobutyric acid, particularly when seeking novel selectivity profiles or when conventional chelators fail to resolve specific lanthanide pairs.

Negative Control for Herbicide SAR Studies

Quantitative SAR studies have established that phenoxyacetic acids lacking a 4-position halogen exhibit negligible formative (herbicidal) activity [5]. 2-HPAA, containing an ortho-hydroxyl group with no halogen substituents, functions as an ideal negative control or baseline compound in herbicidal activity assays. Agricultural chemistry laboratories developing new phenoxyacetic acid-derived herbicides or studying auxin-mimetic mechanisms should procure 2-HPAA to establish baseline non-activity and to isolate the specific contributions of halogen substituents to herbicidal potency.

Application
Selection Property
Validation Focus
1,4-Benzodioxanone scaffold synthesis
Ortho-hydroxy cyclization capability
Lactonization conversion and product purity
Phenoxy herbicide metabolite analysis
HPLC selectivity over spectrophotometry
Chromatographic resolution from 2-HPA
Heavy lanthanide ion-exchange separation
Bidentate chelation with ortho-OH stabilization
Ho-Dy and Er-Ho separation factors
Auxin-mimetic herbicide SAR studies
Absence of 4-position halogen
Baseline non-herbicidal activity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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